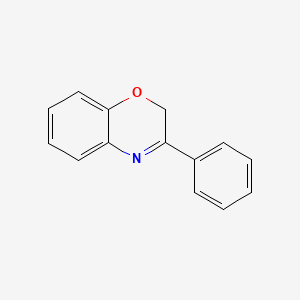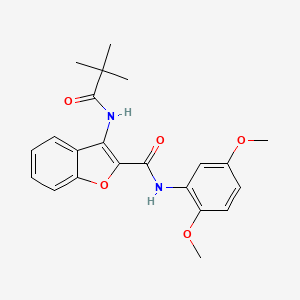
N-(2,5-dimetoxi fenil)-3-pivalamido benzofuran-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide: is a synthetic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, substituted with a pivalamido group and a dimethoxyphenyl group
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as nbomes, are n-benzylmethoxy derivatives of the 2c family hallucinogens and exhibit high binding affinity for 5-ht2a/c and 5-ht1a serotonin receptors .
Mode of Action
It is likely that it interacts with its targets, the 5-ht2a/c and 5-ht1a serotonin receptors, to induce its effects . The interaction with these receptors could result in changes in neurotransmitter levels, potentially leading to the compound’s observed effects.
Biochemical Pathways
Similar compounds have been shown to increase dopamine (da), serotonin (5-ht), and glutamate release in various brain regions . This suggests that N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide may also affect these neurotransmitter pathways.
Pharmacokinetics
Similar compounds have been shown to be extensively metabolized, with a hepatic extraction ratio of 080 . This suggests that N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide may also have significant metabolism and potential drug-drug interactions.
Result of Action
Similar compounds have been shown to induce hallucinogenic activity and impact short-term memory, locomotion, and may be anxiogenic . This suggests that N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the benzofuran core, followed by the introduction of the pivalamido and dimethoxyphenyl groups through a series of chemical reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions: N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction could result in the formation of reduced amide or phenyl groups.
Comparación Con Compuestos Similares
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A compound with similar structural features but different functional groups.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Another compound with a dimethoxyphenyl group but different core structure.
Uniqueness: N-(2,5-dimethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide is unique due to its specific combination of functional groups and the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-22(2,3)21(26)24-18-14-8-6-7-9-16(14)29-19(18)20(25)23-15-12-13(27-4)10-11-17(15)28-5/h6-12H,1-5H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNABZXLHEREMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
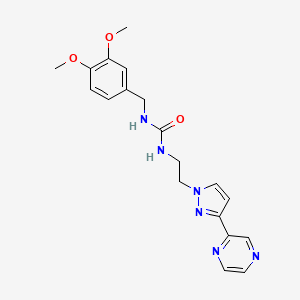

![8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2559900.png)
![2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2559901.png)

![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2559903.png)
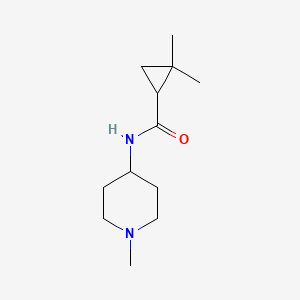
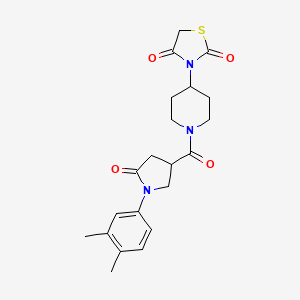
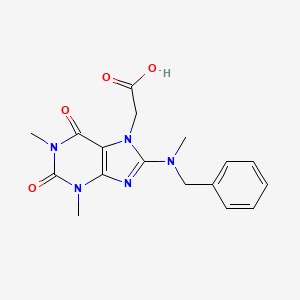
![N-[1-(2-Methoxyethyl)piperidin-4-YL]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2559911.png)

![Methyl (1R,3S)-3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]cyclopentane-1-carboxylate](/img/structure/B2559913.png)
![5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559916.png)
